molecular formula C10H20N2O B14129809 Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- CAS No. 81403-70-5

Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-

Cat. No.: B14129809
CAS No.: 81403-70-5
M. Wt: 184.28 g/mol
InChI Key: CJFWEGQDNSOAGZ-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group, and a propyl chain with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- typically involves the reaction of cyclopentanecarboxylic acid with N-(3-aminopropyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-carbonyldiimidazole to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- can be compared with other similar compounds, such as:

The uniqueness of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

81403-70-5

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[3-(methylamino)propyl]cyclopentanecarboxamide

InChI

InChI=1S/C10H20N2O/c1-11-7-4-8-12-10(13)9-5-2-3-6-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

CJFWEGQDNSOAGZ-UHFFFAOYSA-N

Canonical SMILES

CNCCCNC(=O)C1CCCC1

Origin of Product

United States

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